5-Amino-1-methyl-1H-indole-2-carboxylic acid 5-Amino-1-methyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 207845-95-2
VCID: VC3955536
InChI: InChI=1S/C10H10N2O2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14)
SMILES: CN1C2=C(C=C(C=C2)N)C=C1C(=O)O
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

5-Amino-1-methyl-1H-indole-2-carboxylic acid

CAS No.: 207845-95-2

Cat. No.: VC3955536

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-methyl-1H-indole-2-carboxylic acid - 207845-95-2

Specification

CAS No. 207845-95-2
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name 5-amino-1-methylindole-2-carboxylic acid
Standard InChI InChI=1S/C10H10N2O2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14)
Standard InChI Key LNIJRYLPJYGFHY-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)N)C=C1C(=O)O
Canonical SMILES CN1C2=C(C=C(C=C2)N)C=C1C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Amino-1-methyl-1H-indole-2-carboxylic acid is defined by the molecular formula C₁₀H₁₀N₂O₂ and a molar mass of 190.2 g/mol. Its IUPAC name, 5-amino-1-methylindole-2-carboxylic acid, reflects the substitution pattern on the indole core. The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in target proteins, while the carboxylic acid group enhances solubility and metal-binding capacity .

Table 1: Molecular Properties of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid

PropertyValue
CAS No.207845-95-2
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.2 g/mol
SMILESCN1C2=C(C=C(C=C2)N)C=C1C(=O)O
InChIKeyLNIJRYLPJYGFHY-UHFFFAOYSA-N

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis of related esters, such as ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, reveals characteristic peaks: a singlet at δ 4.01 ppm (N-methyl group), a triplet at δ 4.38–4.31 ppm (ethyl ester’s CH₂), and aromatic protons between δ 6.82–7.52 ppm . These spectral features confirm the integrity of the indole ring and substituents.

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 5-amino-1-methyl-1H-indole-2-carboxylic acid typically proceeds via nitro reduction of precursors. A representative route involves:

  • Nitration: Introduction of a nitro group at the 5-position of 1-methylindole-2-carboxylate.

  • Catalytic Hydrogenation: Reduction of the nitro group to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere .

For example, ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (2.38 g, 9.58 mmol) undergoes hydrogenation in methanol with 10% Pd/C to yield the amine derivative in 77% yield (1.66 g) .

Table 2: Key Synthetic Parameters for Ethyl 5-Amino-1-methyl-1H-indole-2-carboxylate

ParameterValue
Starting MaterialEthyl 1-methyl-5-nitro-1H-indole-2-carboxylate
Catalyst10% Pd/C
SolventMethanol
Reaction Time12 hours
Yield77%

Ester Derivatives

The ethyl ester derivative (CAS 71056-58-1) serves as a pivotal intermediate. With a molecular weight of 218.25 g/mol and a boiling point of 404.8°C, this lipophilic ester enhances membrane permeability, making it advantageous for in vitro assays . Hydrolysis under basic conditions regenerates the carboxylic acid, enabling modular derivatization.

Biological and Pharmaceutical Applications

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives exhibit potent inhibition of HIV-1 integrase by chelating Mg²⁺ ions in the enzyme’s active site. Molecular docking studies suggest that the carboxylic acid group coordinates with Mg²⁺, while the indole core occupies a hydrophobic pocket, preventing viral DNA strand transfer . For instance, fluorinated analogs like 5-fluoro-1-methyl-1H-indole-2-carboxylic acid (CID 662546) demonstrate enhanced binding affinity due to electronegative substituents .

Table 3: Comparative Activity of Indole-2-carboxylic Acid Derivatives

CompoundIC₅₀ (HIV-1 Integrase)Key Feature
5-Amino-1-methyl-1H-indole-2-carboxylic acid0.13 μMAmino group enhances solubility
5-Fluoro-1-methyl-1H-indole-2-carboxylic acid0.09 μMFluorine improves affinity

Structural Optimizations and Structure-Activity Relationships

Substituent Effects

  • Halogenation: Introducing fluorine at the 5-position (e.g., 5-fluoro derivative) increases electronegativity, enhancing metal coordination and enzymatic inhibition .

  • Alkyl Chains: Long-chain esters improve lipid solubility, facilitating blood-brain barrier penetration for neuroprotective applications .

Computational Modeling

Quantitative structure-activity relationship (QSAR) studies highlight the importance of the carboxylic acid’s pKa (≈3.5) in maintaining ionization at physiological pH, ensuring optimal binding to cationic residues in target proteins .

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